1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid
Description
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Properties
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-7-16(4)11-6-5-10(13(18)19)9-12(11)17/h5-6,9H,7-8H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFQYWWTMZTASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2=C1C=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid (hereafter referred to as the compound) is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 253.27 g/mol. Its structure features a quinoxaline core substituted with a methyl group and an ester functional group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. For instance, a related compound demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 1.25 μg/mL . The mechanism involved DNA damage via the generation of free radicals, which is characteristic of many quinoxaline derivatives.
Antitumor Activity
Quinoxaline derivatives have also been explored for their antitumor properties. In vitro studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown effectiveness against different cancer cell lines, indicating the potential for developing novel anticancer agents based on this scaffold.
The biological activity of the compound may be attributed to its interaction with various biological targets:
- DNA Intercalation : Quinoxaline derivatives can intercalate into DNA, leading to structural changes that inhibit replication and transcription.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways critical for microbial survival or tumor growth.
- Reactive Oxygen Species (ROS) Generation : The ability to generate ROS contributes to their antimicrobial and anticancer effects by inducing oxidative stress in target cells.
Study 1: Antimycobacterial Activity
A study evaluated several quinoxaline derivatives against M. tuberculosis and M. smegmatis. The lead compound exhibited potent activity, confirming the significance of structural modifications in enhancing efficacy .
Study 2: Antitumor Efficacy
In another investigation, quinoxaline derivatives were tested on human cancer cell lines. The results indicated that specific substitutions on the quinoxaline ring significantly improved cytotoxicity against breast and lung cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
